molecular formula C13H20O7 B1433845 (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one CAS No. 70147-48-7

(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

Cat. No.: B1433845
CAS No.: 70147-48-7
M. Wt: 288.29 g/mol
InChI Key: MFSQZAFRNGCTLH-SKNMHBRKSA-N
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Description

This compound is a carbohydrate-derived bicyclic structure featuring a fused furo[3,4-d][1,3]dioxole core. Its IUPAC name reflects stereochemical specificity (3aS,6R,6aS configuration) and substituent positions, including a hydroxymethyl group at C3a and a (4R)-2,2-dimethyl-1,3-dioxolane moiety at C4. It is widely recognized as 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a protected form of α-D-mannofuranose where the hydroxyl groups at C2-C3 and C5-C6 are masked as isopropylidene acetals . This protection enhances stability and modulates reactivity, making the compound valuable in synthetic organic chemistry, particularly in nucleoside and glycosylation reactions. Key identifiers include CAS numbers 14131-84-1 and 7757-38-2, molecular formula C₁₂H₁₈O₇, and average molecular mass 274.27 g/mol .

Properties

IUPAC Name

(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSQZAFRNGCTLH-SKNMHBRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@](C(=O)O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis with stringent quality control measures to meet the demands of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced diols, and substituted analogs, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one involves its interaction with microbial cell walls, disrupting their integrity and leading to cell death. The hydroxymethyl group plays a crucial role in enhancing its antimicrobial activity by facilitating its binding to microbial targets.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Molecular Formula Substituents Functional Groups CAS Number Key Applications
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one C₁₂H₁₈O₇ - 2,2-dimethyl-1,3-dioxolane (C6)
- Hydroxymethyl (C3a)
Isopropylidene acetals, ketone 14131-84-1
7757-38-2
Carbohydrate protection, nucleoside synthesis
Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate C₁₆H₁₇F₃O₈S - Trifluoromethylsulfonyloxy (C6 phenyl)
- Methyl ester (C4)
Ester, sulfonate N/A LpxC inhibitor precursor
(3aR,6R,6aR)-6-(Benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one C₁₅H₁₈O₆ - Benzyloxymethyl (C6)
- Ketone (C4)
Benzyl ether, isopropylidene 85846-80-6 Pharmaceutical intermediate
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol C₈H₁₄O₅ - Hydroxymethyl (C6)
- Hydroxyl (C4)
Diol, isopropylidene 4099-88-1 Research reagent

Functional and Reactivity Differences

Protection Strategy :

  • The target compound employs dual isopropylidene protection at C2-C3 and C5-C6, enabling selective deprotection for stepwise synthesis . In contrast, the benzyloxymethyl analogue (CAS 85846-80-6) replaces one isopropylidene with a benzyl ether, altering solubility and stability .
  • The trifluoromethylsulfonyloxy derivative () introduces a sulfonate leaving group, enhancing electrophilicity for nucleophilic substitution reactions .

The target compound lacks such bioactivity but serves as a scaffold for bioactive molecule synthesis .

Physical Properties :

  • The hydroxymethyl derivative (CAS 4099-88-1) has lower molecular weight (190.19 g/mol) and higher polarity compared to the target compound (274.27 g/mol), impacting chromatographic behavior .
  • The methyl ester analogue () has a higher molecular weight (426.4 g/mol) and distinct solubility in organic solvents due to its aromatic and sulfonate groups .

Biological Activity

The compound (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one (CAS No. 14440-56-3) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.

  • Molecular Formula : C12_{12}H18_{18}O6_{6}
  • Molecular Weight : 258.27 g/mol
  • Structure : The compound features a furodioxole framework with multiple hydroxymethyl and dioxolane substituents.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study focusing on glycomimetics demonstrated that related compounds resulted in a 40% inhibition of cell growth in MDA-MB-231 breast cancer cells at concentrations higher than 3 µM, with an IC50_{50} of 0.6 µM . This suggests that the compound may also possess cytostatic effects rather than cytotoxicity.

The mechanism by which this compound exerts its effects appears to involve:

  • Cell Cycle Arrest : Treatment with the compound led to a significant arrest in the cell cycle of MDA-MB-231 cells starting from 10 µM concentration .
  • Inhibition of Proliferation : The compound showed a dose-dependent inhibition of cell proliferation without significantly affecting cell adhesion or inducing apoptosis .

Case Studies

  • In Vitro Studies : In vitro assays using the WST-1 tetrazolium salt assay confirmed that the compound's activity correlates with the number of metabolically active cells. The results indicated that the compound effectively inhibited cell viability in a concentration-dependent manner .
  • Structure-Activity Relationship (SAR) : A series of derivatives were synthesized to explore the SAR. Minor modifications in structure led to significant changes in biological activity, highlighting the importance of specific functional groups for efficacy .

Data Summary

PropertyValue
Molecular Weight258.27 g/mol
IC50_{50}0.6 µM
Cell Line TestedMDA-MB-231
Growth Inhibition40% at >3 µM
MechanismCytostatic effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Reactant of Route 2
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

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